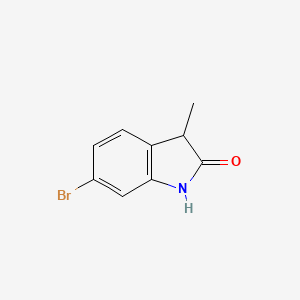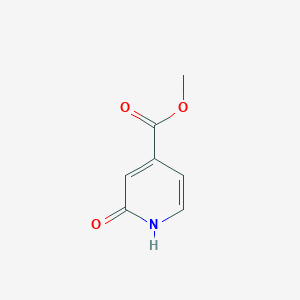
3,5-Diiodopyridin-2-ol
Descripción general
Descripción
3,5-Diiodopyridin-2-ol, also known as diiodopyridine, is a synthetic organic compound used in scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 437.86 g/mol and a melting point of 137°C. It is insoluble in water and soluble in organic solvents. Diiodopyridine is a versatile compound that can be used in a variety of applications, including as a reagent for the synthesis of other organic compounds and as a substrate for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Palladium-catalyzed Aminocarbonylation
Palladium-catalyzed aminocarbonylation of diiodopyridines, including 3,5-diiodopyridin-2-ol, has been explored, showing that various primary and secondary amines can be used to synthesize products containing carboxamide and ketocarboxamide functionalities. The process involves the formation of imides when ortho-diiodo compounds are used as substrates, and the modification of reaction conditions can yield products of synthetic interest (Takács et al., 2017).
Prion Inhibition
Compounds based on the 2-aminopyridine-3,5-dicarbonitrile scaffold, related to this compound, have been identified as prion protein mimetics, showing inhibitory activity against prion replication in cultured cells. A comprehensive study indicated significant improvement in bioactivity against infectious prion isoforms, with promising pharmacokinetic profiles for the treatment of prion diseases (May et al., 2007).
Biological Activity against Giardia duodenalis
An array of 7-azaindoles synthesized from 3,5-dihalogenated 2-aminopyridines, including this compound, demonstrated promising biological activity against the gastrointestinal protozoal parasite Giardia duodenalis. The synthetic approach involved double Sonogashira coupling reactions, showcasing the potential for this compound derivatives in developing anti-parasitic agents (Leboho et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-diiodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBTESOPCUQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303619 | |
| Record name | 3,5-diiodopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-80-5 | |
| Record name | 3,5-Diiodo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 159398 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13472-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diiodopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


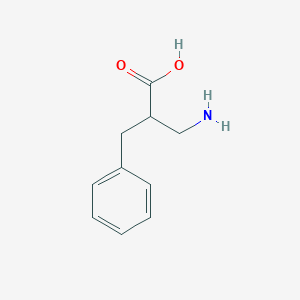

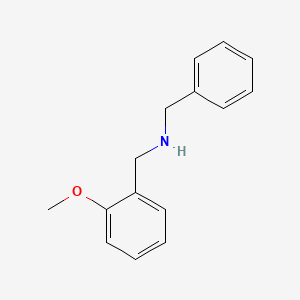

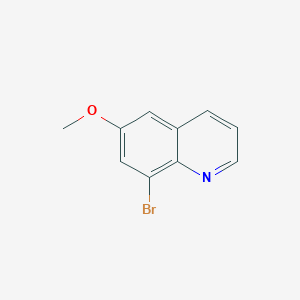

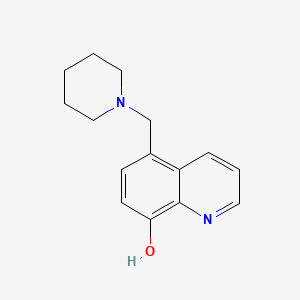
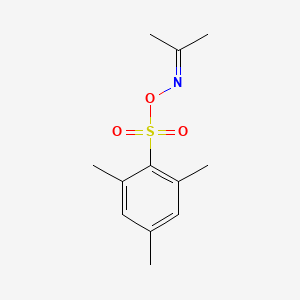

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

